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Introduction: Precision Control of Cellular
Communication

Cellular signaling pathways are the intricate communication networks that govern nearly every
aspect of cellular life, from proliferation and differentiation to metabolism and apoptosis. The
precise timing and location of signaling events are critical for proper cellular function.
Traditional methods of studying these pathways, such as the application of agonists or
inhibitors to the entire cell culture, often lack the temporal and spatial resolution needed to
dissect the complex dynamics of these networks. Photolabile protecting groups (PPGs), or
"caging" groups, offer a powerful solution to this challenge, enabling researchers to control the
activity of signaling molecules with the precision of light.[1][2][3][4]

Caged compounds are biologically active molecules that have been rendered inert by the
covalent attachment of a PPG.[5][6] This "cage" can be rapidly and efficiently removed by
photolysis, typically with UV or near-UV light, releasing the active molecule at a specific time
and location within a cell or tissue.[2][6][7] This approach provides an unprecedented level of
spatiotemporal control, allowing for the targeted activation of signaling pathways in specific
subcellular compartments, individual cells, or even in developing organisms.[8][9][10]

This comprehensive guide provides researchers, scientists, and drug development
professionals with a detailed overview of the principles and applications of using photolabile
groups for the spatiotemporal control of signaling pathways. We will delve into the selection of
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appropriate caging groups, the synthesis and delivery of caged molecules, the instrumentation
required for precise light delivery, and detailed protocols for uncaging experiments and
downstream analysis.

The Chemistry of Control: Understanding
Photolabile Protecting Groups

The selection of an appropriate photolabile protecting group is a critical first step in designing
an uncaging experiment. The ideal PPG should possess a set of key characteristics to ensure
the success and validity of the study.

Key Properties of an Ideal Photolabile Protecting Group:

 Biological Inertness: The caged compound must be completely inactive and should not
interfere with the biological system before photolysis.[6][11]

 Stability: The PPG should be stable under physiological conditions (pH, temperature) and
during experimental manipulations in the dark.

« Efficient Photolysis: The uncaging process should have a high quantum yield, meaning that a
large fraction of the absorbed photons leads to the cleavage of the caging group.[12]

o Wavelength Specificity: The PPG should be cleavable at a wavelength that is minimally
absorbed by cellular components to reduce phototoxicity.[13] The development of PPGs
sensitive to longer wavelengths (visible or near-infrared light) is an active area of research to
improve tissue penetration and minimize cell damage.[8]

+ Rapid Release Kinetics: The release of the active molecule should be rapid, ideally on a
timescale faster than the biological process being studied.[14][15]

 Inert Byproducts: The photolysis byproducts, including the cleaved caging group, should be
non-toxic and biologically inert.[12]

Common Classes of Photolabile Protecting Groups:

A variety of photolabile protecting groups have been developed, each with its own unique set of
photophysical properties. The choice of PPG will depend on the specific application, the
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signaling molecule to be caged, and the available light source.

Photolabile
Protecting Group

Abbreviation

Typical Uncaging
Wavelength (nm)

Key Features &
Considerations

The classic and widely

used caging group.

o-Nitrobenzyl NB ~260-350
Can have slower
release kinetics.
Increased absorption
at longer UV
4,5-Dimethoxy-2- wavelengths
_ DMNB ~350-380
nitrobenzyl compared to NB,
reducing phototoxicity.
[16]
Often used for caging
1-(2-Nitrophenyl)ethyl NPE ~260-360 phosphates, such as
in ATP and IP3.
. . Two-photon
(7-Diethylamino- ) )
] DEACM ~380-450 compatible, with good
coumarin-4-yl)methyl )
quantum yields.[8]
High two-photon
Brominated 7- absorption cross-
_ Bhc ~350-400 _ _
Hydroxycoumarin section, suitable for
deep tissue imaging.
Activatable with visible
Borondipyrromethene BODIPY ~500-560 light, reducing
phototoxicity.[8]
Near-infrared (NIR)
Heptamethine uncaging, allowing for
P _ Cy ~690-800 g. J J
Cyanines deep tissue
penetration.[8]
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Visualizing the Concept: The Mechanism of
Photocaging

The fundamental principle of photocaging involves the light-induced cleavage of a covalent
bond between the PPG and the signaling molecule. This process can be visualized as a
simple, yet powerful, mechanism for controlling biological activity.
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Inactive Caged Molecule

(Signaling Molecule + PPG)

No Binding

During Illumination

Light
(Photon Energy)

Target Receptor

After Illumination

Active Signaling Molecule PPG Byproduct

Binding & Activation

Target Receptor

2. Loading of Caged 3. Targeted Light
Compound into Cells Delivery (Uncaging)

Click to download full resolution via product page

1. Synthesis &
Purification of
Caged Compound
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Caption: General experimental workflow for uncaging experiments.
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Protocols for Spatiotemporal Control

This section provides detailed protocols for key steps in an uncaging experiment. These
protocols are intended as a starting point and may require optimization for specific cell types,
signaling pathways, and experimental setups.

Protocol 1: Synthesis of DMNPE-caged ATP

This protocol describes the synthesis of a commonly used caged ATP analog, P3-(1-(4,5-
dimethoxy-2-nitrophenyl)ethyl)adenosine 5'-triphosphate (DMNPE-caged ATP). [17][18]
Materials:

Adenosine 5'-diphosphate (ADP), sodium salt
e 1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane
e 1,4-Dioxane

e Methanol

o Triethylammonium bicarbonate buffer

o DEAE-Sephadex A-25 resin

e HPLC system with an anion-exchange column
Procedure:

o Preparation of the Diazoethane Reagent: Synthesize 1-(4,5-dimethoxy-2-
nitrophenyl)diazoethane from the corresponding acetophenone hydrazone following
established literature procedures. Caution: Diazo compounds are potentially explosive and
should be handled with care in a well-ventilated fume hood.

e Caging Reaction:

o Dissolve ADP in water and pass it through a Dowex 50W-X8 (H* form) column to convert it
to the free acid form.
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o Lyophilize the ADP solution to obtain a dry powder.

o Dissolve the dried ADP in a minimal amount of water and add a solution of 1-(4,5-
dimethoxy-2-nitrophenyl)diazoethane in dioxane.

o Allow the reaction to proceed in the dark at room temperature for several hours to
overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

 Purification:
o Evaporate the reaction mixture to dryness under reduced pressure.

o Redissolve the residue in a small volume of water and load it onto a DEAE-Sephadex A-
25 column pre-equilibrated with triethylammonium bicarbonate buffer.

o Elute the column with a linear gradient of triethylammonium bicarbonate buffer.

o Collect fractions and analyze them by UV-Vis spectroscopy and HPLC to identify the
fractions containing DMNPE-caged ATP.

 Final Purification and Characterization:
o Pool the fractions containing the desired product and lyophilize to remove the buffer.

o Further purify the DMNPE-caged ATP by preparative HPLC on an anion-exchange
column.

o Characterize the final product by *H NMR, 3P NMR, mass spectrometry, and UV-Vis
spectroscopy to confirm its identity and purity.

o Determine the concentration of the stock solution using its molar extinction coefficient.

Protocol 2: Loading Caged Compounds into Adherent
Cells via Microinjection

Microinjection is a powerful technique for delivering precise amounts of caged compounds
directly into the cytoplasm or nucleus of individual cells. [2][19] Materials:
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o Adherent cells cultured on glass-bottom dishes

o Caged compound dissolved in injection buffer (e.g., sterile PBS or a suitable intracellular
buffer)

« Microinjection system (e.g., Eppendorf FemtoJet) with a micromanipulator

o Glass capillaries for pulling microinjection needles

o Fluorescent dextran (as an injection marker)

Procedure:

e Preparation of Microinjection Needles: Pull glass capillaries to a fine tip using a micropipette
puller. The tip diameter should be optimized for the cell type to minimize damage.

e Loading the Needle:

o Back-load the microinjection needle with the caged compound solution, including a low
concentration of a high-molecular-weight fluorescent dextran to visualize successful
injections.

o Ensure there are no air bubbles in the needle.

e Cell Preparation:

o Plate the cells on glass-bottom dishes to allow for visualization on an inverted microscope.

o Ensure the cells are healthy and at an appropriate confluency.

e Microinjection:

o Mount the dish on the microscope stage.

o Using the micromanipulator, carefully bring the tip of the microinjection needle to the
surface of a target cell.
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o Gently penetrate the cell membrane and inject a small volume of the caged compound
solution. Successful injection can be confirmed by the presence of the fluorescent dextran
in the cytoplasm.

o Repeat the process for the desired number of cells.

» Post-injection Incubation: Allow the cells to recover for a period of time (e.g., 30-60 minutes)
before proceeding with the uncaging experiment.

Protocol 3: Two-Photon Uncaging of Glutamate and
Calcium Imaging

This protocol outlines a typical experiment to study synaptic plasticity by uncaging glutamate at
individual dendritic spines and monitoring the resulting calcium dynamics. [20] Materials:

e Neuronal culture or brain slices
e MNI-caged glutamate

¢ A calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like
GCaMP)

o Atrtificial cerebrospinal fluid (ACSF)

o Two-photon microscope equipped with a Ti:Sapphire laser tunable for both imaging and
uncaging wavelengths.

Procedure:
e Sample Preparation:

o Load the neuronal culture or brain slice with the calcium indicator dye according to the
manufacturer's instructions.

o Mount the sample in the recording chamber on the microscope stage and perfuse with
ACSF containing MNI-caged glutamate (typically 1-10 mM).

e Microscope Setup and Laser Calibration:
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Tune the Ti:Sapphire laser to the appropriate wavelength for imaging the calcium indicator
(e.g., ~920 nm for GCaMP). [3] * Identify a neuron and a dendritic segment of interest.

[e]

o Tune the laser to the uncaging wavelength for MNI-caged glutamate (~720 nm). [3] *
Calibrate the laser power and pulse duration to elicit a physiological response without
causing phototoxicity. This can be done by monitoring the fluorescence of a standard dye
or by measuring the electrophysiological response in a patched cell. [3]3. Uncaging and
Imaging:

o Acquire a baseline image of the dendritic spine and surrounding area at the imaging
wavelength.

o Switch to the uncaging wavelength and deliver a short train of laser pulses focused on the
tip of the dendritic spine.

o Immediately switch back to the imaging wavelength and acquire a time-lapse series of
images to capture the resulting calcium transient.

e Data Analysis:
o Measure the change in fluorescence intensity in the dendritic spine over time.
o Quantify the amplitude, duration, and spatial spread of the calcium signal.

o Correlate the calcium dynamics with any observed structural changes in the spine.

Ensuring Scientific Rigor: Essential Control
Experiments

To validate the results of uncaging experiments and ensure that the observed effects are due to
the released signaling molecule, a series of control experiments are essential.

e Light-Only Control: Irradiate cells that have not been loaded with the caged compound to
ensure that the light stimulus itself does not elicit a response. [7]* Caged Compound-Only
Control (No Light): Observe cells loaded with the caged compound but not exposed to the
uncaging light to confirm the biological inertness of the caged molecule. [6][11]* Byproduct
Control: If possible, apply the photolysis byproducts (the cleaved caging group) to the cells to

© 2025 BenchChem. All rights reserved. 9/16 Tech Support


https://www.scientifica.uk.com/neurowire/labhacks-how-to-align-your-laser-for-two-photon-imaging
https://www.scientifica.uk.com/neurowire/labhacks-how-to-align-your-laser-for-two-photon-imaging
https://www.scientifica.uk.com/neurowire/labhacks-how-to-align-your-laser-for-two-photon-imaging
https://plymsea.ac.uk/id/eprint/7954/15/Chapter_15_Flash_Photolysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

rule out any off-target effects. [7]* Pharmacological Controls: Use specific receptor
antagonists or enzyme inhibitors to confirm that the observed response is mediated by the
expected signaling pathway.

o Spatial Control: Uncage the signaling molecule at a location distant from the expected site of
action to demonstrate the spatial confinement of the response. [21]

Troubleshooting Common Issues in Uncaging
Experiments
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Issue

Possible Cause(s)

Suggested Solution(s)

Low or No Uncaging Efficiency

- Insufficient light power or
duration.- Incorrect wavelength
for the PPG.- Degradation of
the caged compound.-
Inefficient loading of the caged

compound.

- Calibrate the light source and
increase power/duration as
needed.- Verify the absorption
spectrum of the PPG and use
the appropriate wavelength.-
Store caged compounds
properly (in the dark, at low
temperature) and prepare
fresh solutions.- Optimize the
loading protocol (e.g., increase
concentration, incubation

time).

Cellular Phototoxicity

- High light intensity or
prolonged exposure.- Use of
short-wavelength UV light.-
Formation of reactive oxygen
species (ROS).

- Reduce light intensity and
exposure time to the minimum
required for uncaging.- Use
PPGs that can be cleaved with
longer wavelength light (e.g.,
two-photon uncaging).- Include
antioxidants in the cell culture
medium.- Use a light source
that minimizes out-of-focus
illumination (e.g., light-sheet
microscopy). [13][22][23][24]
[25]

High Background Signal

Before Uncaging

- The caged compound is not
completely inert.- Spontaneous
hydrolysis of the caged

compound.

- Synthesize and purify the
caged compound to a high
degree.- Test the biological
activity of the caged compound
before photolysis.- Perform
experiments promptly after
preparing solutions of the

caged compound.

Variability in Cellular

Responses

- Inconsistent loading of the

caged compound.-

- Use a quantifiable loading

method (e.g., microinjection
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Heterogeneity in cellular with a fluorescent marker).-
expression of target Analyze a large number of
receptors/enzymes.- cells and consider single-cell
Fluctuations in light source analysis techniques.- Regularly
power. monitor and calibrate the

output of the light source.

Conclusion: A Bright Future for Signaling Research

The use of photolabile protecting groups has revolutionized the study of cellular signaling by
providing researchers with the ability to control the activity of signaling molecules with
unprecedented spatiotemporal precision. This powerful technique has already yielded
significant insights into a wide range of biological processes, from synaptic plasticity in the
brain to the intricate dance of molecules within a single cell. As new caging groups with
improved photophysical properties are developed, and as light delivery and imaging
technologies continue to advance, the future of "photocontrol” in biology is indeed bright. This
guide provides a solid foundation for researchers to harness the power of light to illuminate the
complex and dynamic world of cellular communication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC
[pmc.ncbi.nlm.nih.gov]

2. Introduction of caged peptide/protein into cells using microinjection - PubMed
[pubmed.ncbi.nim.nih.gov]

3. scientifica.uk.com [scientifica.uk.com]

4. Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows
graded responses to IP3 - PubMed [pubmed.ncbi.nim.nih.gov]

5. Modeling IP3-induced Ca2+ signaling based on its interspike interval statistics - PMC
[pmc.ncbi.nlm.nih.gov]

6. Caged compounds: photorelease technology for control of cellular chemistry and
physiology - PMC [pmc.ncbi.nlm.nih.gov]

7. plymsea.ac.uk [plymsea.ac.uk]

8. Development of Photolabile Protecting Groups and their Application to the Optochemical
Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b091849?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10739589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10739589/
https://pubmed.ncbi.nlm.nih.gov/21356930/
https://pubmed.ncbi.nlm.nih.gov/21356930/
https://www.scientifica.uk.com/neurowire/labhacks-how-to-align-your-laser-for-two-photon-imaging
https://pubmed.ncbi.nlm.nih.gov/34731613/
https://pubmed.ncbi.nlm.nih.gov/34731613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10398346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10398346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://plymsea.ac.uk/id/eprint/7954/15/Chapter_15_Flash_Photolysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7026702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7026702/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

9. Spatiotemporal control of gene expression by a light-switchable transgene system -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 10. edinst.com [edinst.com]

e 11. Reverse Engineering Caged Compounds: Design Principles for their Application in
Biology - PMC [pmc.ncbi.nim.nih.gov]

e 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]
e 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
o 14. [PDF] Flash photolysis of caged compounds | Semantic Scholar [semanticscholar.org]

e 15. Characterizing caged molecules through flash photolysis and transient absorption
spectroscopy - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. researchgate.net [researchgate.net]

e 17. DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience
[tocris.com]

e 18. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-
Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific
[fishersci.at]

e 19. eppendorf.com [eppendorf.com]

e 20. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

e 21.researchgate.net [researchgate.net]

o 22. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
o 23. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

o 24. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy
- PMC [pmc.ncbi.nim.nih.gov]

e 25. microscopist.co.uk [microscopist.co.uk]

 To cite this document: BenchChem. [Spatiotemporal Control of Signaling Pathways with
Photolabile Groups: An Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091849#spatiotemporal-control-of-signaling-
pathways-with-photolabile-groups]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22327833/
https://pubmed.ncbi.nlm.nih.gov/22327833/
https://www.edinst.com/resource/relative-quantum-yield/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015297/
https://en.wikipedia.org/wiki/Photolabile_protecting_group
https://publications.mpi-cbg.de/Icha_2017_6914.pdf
https://www.semanticscholar.org/paper/Flash-photolysis-of-caged-compounds-Gurney/830a0ce45a602442634f5237edce0d926cfe2625
https://pubmed.ncbi.nlm.nih.gov/23494372/
https://pubmed.ncbi.nlm.nih.gov/23494372/
https://www.researchgate.net/figure/Synthesis-of-NB-dATP-and-DMNB-dATP-Mathews-et-al-2016_fig5_322044492
https://www.tocris.com/products/dmnpe-caged-atp-diammonium-salt_5157
https://www.tocris.com/products/dmnpe-caged-atp-diammonium-salt_5157
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
https://www.eppendorf.com/product-media/doc/en/825836/Cell-Technology_Protocol_047_InjectMan-4-FemtoJet-4_Step-Step-Guide-Microinjection-Adherent-Cells-Eppendorf-InjectMan-4-FemtoJet-4.pdf
https://pubmed.ncbi.nlm.nih.gov/21536760/
https://www.researchgate.net/figure/Control-experiments-for-2-photon-glutamate-uncaging-A-Pseudocolor-image-of-a-017-m_fig4_299524435
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/cell-analysis-learning-center/molecular-probes-school-of-fluorescence/imaging-basics/protocols-troubleshooting/troubleshooting/photoxicity.html
https://www.oxinst.com/learning/view/article/how-to-overcome-photobleaching-and-phototoxicity-in-live-cell-imaging
https://pmc.ncbi.nlm.nih.gov/articles/PMC8114953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8114953/
https://microscopist.co.uk/files/wp-content/uploads/2017/04/lightsheet-review-2017.pdf
https://www.benchchem.com/product/b091849#spatiotemporal-control-of-signaling-pathways-with-photolabile-groups
https://www.benchchem.com/product/b091849#spatiotemporal-control-of-signaling-pathways-with-photolabile-groups
https://www.benchchem.com/product/b091849#spatiotemporal-control-of-signaling-pathways-with-photolabile-groups
https://www.benchchem.com/product/b091849#spatiotemporal-control-of-signaling-pathways-with-photolabile-groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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